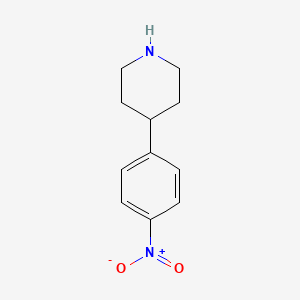

4-(4-Nitrophényl)pipéridine

Vue d'ensemble

Description

4-(4-Nitrophenyl)piperidine is a chemical compound with the molecular formula C11H14N2O2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms . The compound has a molecular weight of 206.24 .

Synthesis Analysis

The synthesis of 4-(4-Nitrophenyl)piperidine can be achieved through an eight-step procedure starting from inexpensive 4-chloronitrobenzene and piperidine . Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere, resulting in the construction of two lactams .Molecular Structure Analysis

The molecular structure of 4-(4-Nitrophenyl)piperidine can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Physical And Chemical Properties Analysis

4-(4-Nitrophenyl)piperidine has a molecular formula of C11H14N2O2 and an average mass of 206.241 Da .Applications De Recherche Scientifique

Agents anticancéreux bioréducteurs

“4-(4-Nitrophényl)pipéridine” peut être impliqué dans la synthèse de benzimidazole-4,7-diones, qui ont été évaluées pour leur cytotoxicité en tant qu’agents anticancéreux bioréducteurs .

Synthèse organique

Ce composé pourrait servir de précurseur ou d’intermédiaire dans les réactions de synthèse organique, en particulier dans la synthèse de produits pharmaceutiques contenant une partie pipéridine .

Recherche pharmacologique

Les dérivés de la pipéridine sont connus pour leurs propriétés pharmacologiques. “this compound” pourrait être étudié pour ses effets pharmacologiques potentiels, éventuellement dans le cadre d’un composé ou d’un médicament plus large .

Découverte de médicaments

Le composé pourrait être utilisé dans les processus de découverte de médicaments, en particulier aux premiers stades de criblage où sa réactivité et ses interactions avec d’autres molécules biologiques sont évaluées .

Sécurité chimique et solvants alternatifs

La recherche sur des alternatives plus sûres et plus écologiques aux procédés chimiques existants pourrait utiliser “this compound” comme substitut plus sûr aux produits chimiques plus dangereux .

Safety and Hazards

Mécanisme D'action

Target of Action

It’s worth noting that piperidine derivatives, such as apixaban, are known to inhibit blood coagulation factor xa

Mode of Action

Piperidine derivatives are known to exhibit a wide variety of biological activities . They are used in different therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .

Biochemical Pathways

It’s known that piperidine derivatives can affect various biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

It’s known that the pharmacokinetics of piperidine derivatives like apixaban are characterized by quick dissolution, linear pharmacokinetics, good bioavailability, and a rapid onset and offset of action .

Result of Action

Piperidine derivatives are known to exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo .

Propriétés

IUPAC Name |

4-(4-nitrophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-13(15)11-3-1-9(2-4-11)10-5-7-12-8-6-10/h1-4,10,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSJZBOLNDWPAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90579699 | |

| Record name | 4-(4-Nitrophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26905-03-3 | |

| Record name | 4-(4-Nitrophenyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26905-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Nitrophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

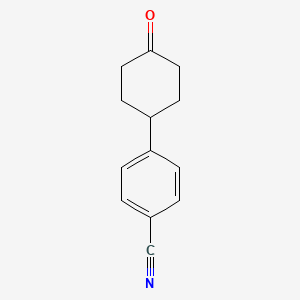

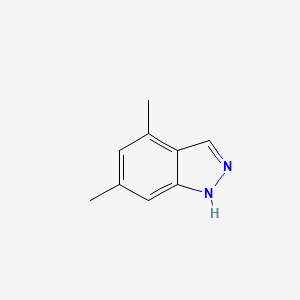

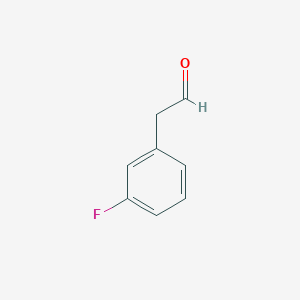

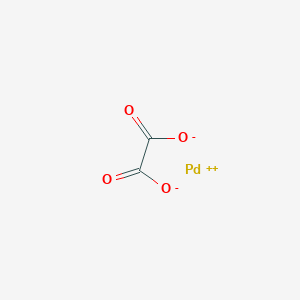

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Thiophen-2-yl)cyclopropyl]methanamine](/img/structure/B1316151.png)

![3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1316166.png)

![Phosphonic acid, [[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B1316168.png)